Methyl 2-cyclohexyl-3-oxobutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under S_N2 reaction conditions . The enolate ion is typically generated from a ketone, ester, or nitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar alkylation processes are scaled up for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyclohexyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Methyl 2-cyclohexyl-3-oxobutanoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-cyclohexyl-3-oxobutanoate involves its interaction with various molecular targets and pathways. As an enolate precursor, it can participate in various nucleophilic addition and substitution reactions. The enolate form can attack electrophilic centers, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but with an ethyl group instead of a methyl group.
Methyl acetoacetate: Similar in structure but without the cyclohexyl group.
Uniqueness: Methyl 2-cyclohexyl-3-oxobutanoate is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 2-cyclohexyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-8(12)10(11(13)14-2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGQIWQPPASAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1CCCCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175230-30-5 |
Source
|
Record name | methyl 2-cyclohexyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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